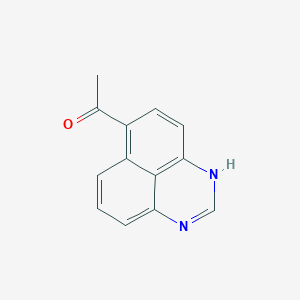

1-(1H-perimidin-6-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

56314-38-6 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(1Z)-1-perimidin-6-ylideneethanol |

InChI |

InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8- |

InChI Key |

FWCFFZJHXBVFMG-UHFFFAOYSA-N |

SMILES |

CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O |

Isomeric SMILES |

CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |

Canonical SMILES |

CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |

Origin of Product |

United States |

A Specific Focus on 1 1h Perimidin 6 Yl Ethanone: an Advanced Perspective

Foundational Cyclocondensation Reactions for Perimidine Scaffold Construction

The construction of the perimidine ring system is most commonly achieved through the cyclocondensation of 1,8-naphthalenediamine (also known as 1,8-diaminonaphthalene) with a suitable carbonyl-containing compound. nih.gov This reaction forms the core of both traditional and modern synthetic strategies.

The classical approach to synthesizing 2,2-disubstituted-2,3-dihydro-1H-perimidines involves the direct condensation of 1,8-naphthalenediamine with various ketones. nih.govtandfonline.com This reaction is typically performed in a solvent and often requires a catalyst to proceed efficiently. For instance, the reaction between 1,8-naphthalenediamine and ketones such as acetophenone (B1666503) can be facilitated by protonic acids. ias.ac.in However, these conventional methods can sometimes be limited by factors such as low yields, long reaction times, and the occurrence of side reactions. academie-sciences.frthieme-connect.com

An alternative to using ketones directly involves their derivatives, such as iminoester hydrochlorides. The reaction of 1,8-diaminonapthalene with iminoester hydrochlorides derived from substituted phenylacetic acids has been identified as a viable route for synthesizing 2-substituted perimidines, which can be enhanced by microwave irradiation. materialsciencejournal.orgresearchgate.net

In alignment with the principles of green chemistry, significant research has been directed towards developing catalyst-free synthetic protocols. These methods aim to reduce chemical waste and simplify reaction procedures.

Several successful catalyst-free approaches have been reported:

Thermal Conditions : A green protocol involves the reaction of 1,8-diaminonaphthalene (B57835) with ethoxy carbonylhydrazones under solvent-free conditions, simply by heating the mixture in an oil bath at 120-125 °C. bas.bg This method offers advantages such as an economical and environmentally benign process with a simple workup procedure. bas.bg Similarly, the reaction of 1,8-diaminonaphthalene with acyclic ketones can proceed without a catalyst or solvent. rsc.org

"On Water" Synthesis : An eco-friendly method has been developed for synthesizing 2,3-dihydro-1H-perimidines by reacting 1,8-diaminonaphthalene with various aldehydes in water at room temperature. researchgate.net This "on water" protocol was found to be more effective than reactions run in other solvents or with a catalyst. researchgate.net

Visible Light-Induced Synthesis : A highly efficient and green method utilizes visible light from a compact fluorescent lamp (CFL) to induce the cyclocondensation of 1,8-diaminonaphthalene and aryl aldehydes at room temperature. benthamdirect.com This approach is notable for its excellent yields (87-100%), short reaction times, high atom economy, and absence of external heating or catalysts. benthamdirect.com

| Method | Reactants | Conditions | Key Features |

| Thermal | 1,8-Diaminonaphthalene + Ethoxy Carbonylhydrazones | Solvent-free, 120-125 °C bas.bg | Green, simple workup, economical bas.bg |

| "On Water" | 1,8-Diaminonaphthalene + Aldehydes | Catalyst-free, Water, Room Temperature researchgate.net | Eco-friendly, moderate to high yields researchgate.net |

| Visible Light | 1,8-Diaminonaphthalene + Aryl Aldehydes | Catalyst-free, CFL irradiation, Room Temperature benthamdirect.com | Highly efficient, excellent yields, high atom economy benthamdirect.com |

Conventional Protocols Utilizing 1,8-Naphthalenediamine and Ketones

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, higher yields, and greater selectivity under milder conditions. nih.gov The synthesis of perimidines has benefited immensely from the application of various catalytic systems.

Transition metal catalysts are widely employed in the synthesis of N-heterocycles due to their efficiency and versatility. nih.gov Several metal-based catalysts have proven effective for perimidine synthesis via the cyclocondensation of 1,8-naphthalenediamine with carbonyl compounds.

Notable examples include:

Ruthenium(III) chloride (RuCl₃) : Catalyzes the reaction between 1,8-naphthalenediamine and a range of ketones in ethanol (B145695) at 40 °C, providing excellent yields. nih.govacademie-sciences.frresearchgate.net

Bismuth(III) chloride (BiCl₃) : An economical and less toxic catalyst that facilitates the synthesis from ketones in ethanol at ambient temperature. nih.govacademie-sciences.frmaterialsciencejournal.org

Ytterbium(III) triflate (Yb(OTf)₃) : A water-stable Lewis acid catalyst that efficiently promotes the reaction with ketones in ethanol at room temperature, offering high yields and a simple workup. nih.govacademie-sciences.fr

Indium(III) chloride (InCl₃) : Found to be a mild and effective catalyst for the synthesis of spiro-perimidine derivatives in water at room temperature. academie-sciences.fr

Palladium(II) complexes : Used for the dehydrogenative coupling of benzyl (B1604629) alcohols with 1,8-diamino naphthalene (B1677914) to construct perimidines. researchgate.net

Cobalt(II) complexes : Employed for the synthesis of 2,3-dihydro-1H-perimidine via acceptorless dehydrogenative annulation (ADA) of various alcohols. rsc.org

| Catalyst | Carbonyl Source | Solvent | Temperature | Yield | Reference |

| RuCl₃ | Ketones | Ethanol | 40 °C | Excellent | nih.govresearchgate.net |

| BiCl₃ | Ketones | Ethanol | Room Temp. | High | nih.govacademie-sciences.fr |

| Yb(OTf)₃ | Ketones | Ethanol | Room Temp. | High | nih.govacademie-sciences.fr |

| InCl₃ | Active Carbonyls | Water | Room Temp. | Good | academie-sciences.fr |

| Pd(II) complexes | Benzyl Alcohols | - | - | Good (up to 86%) | researchgate.net |

| Co(II) complexes | Alcohols | - | - | Good | rsc.org |

Metal-free catalysis, using either small organic molecules (organocatalysts) or Brønsted/Lewis acids, represents a significant area of green and sustainable chemistry. ias.ac.inrsc.org

Organocatalysis : Squaric acid has been identified as an impressive metal-free and eco-friendly organocatalyst for synthesizing 2,3-dihydro-1H-perimidines. ias.ac.inresearchgate.net The reaction is performed in water, and the catalyst is recoverable and reusable for several cycles with minimal loss of activity. ias.ac.inresearchgate.net This method is advantageous due to low catalyst loading, mild conditions, and high yields. ias.ac.in

Brønsted and Lewis Acid Catalysis : Various acid catalysts have been successfully applied to perimidine synthesis. nih.gov

BF₃·H₂O : This "tamed" Brønsted acid has been used as an effective catalyst for the one-pot synthesis of perimidines from 1,8-naphthalenediamine and ketones. nih.govthieme-connect.comdntb.gov.ua The reaction proceeds rapidly in ethanol at ambient temperature. nih.govthieme-connect.com

Phenyl boronic acid : Acts as a Lewis acid catalyst for the condensation of ketones with 1,8-naphthalenediamine in ethanol at 75 °C, resulting in excellent yields. nih.gov

Sulfamic acid : A recyclable catalyst used for the reaction of aldehydes with 1,8-naphthalenediamine under solvent-free conditions at 70 °C. nih.gov

Other Lewis Acids : While not always applied specifically to perimidines, Lewis acids like zinc chloride (ZnCl₂) and samarium chloride (SmCl₃) are known to be effective catalysts for the synthesis of related pyrimidine (B1678525) structures, highlighting their potential in this area. rasayanjournal.co.inorganic-chemistry.org

| Catalyst | Type | Carbonyl Source | Conditions | Key Features | Reference |

| Squaric acid | Organocatalyst | Ketones | Water, 80 °C | Reusable, eco-friendly, high yield | ias.ac.inresearchgate.net |

| BF₃·H₂O | Brønsted Acid | Ketones | Ethanol, Room Temp. | Rapid, one-pot, effective | nih.govthieme-connect.com |

| Phenyl boronic acid | Lewis Acid | Ketones | Ethanol, 75 °C | Excellent yields | nih.gov |

| Sulfamic acid | Brønsted Acid | Aldehydes | Solvent-free, 70 °C | Recyclable, eco-friendly | nih.gov |

Nanocatalysts have emerged as a frontier in catalysis, offering high surface area-to-volume ratios, enhanced reactivity, and often easy separation and recyclability. tandfonline.comresearchgate.net

A variety of nanocatalysts have been developed for perimidine synthesis:

Nano-Silica Sulfuric Acid (NSSA) : An efficient, heterogeneous solid acid catalyst for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. tandfonline.commaterialsciencejournal.org This method is noted for its simplicity, short reaction times, and high yields, though it was less effective for ketones like acetophenone under the reported conditions. tandfonline.com

Magnetic Nanoparticles : Functionalized magnetic nanoparticles, such as Fe₃O₄/SO₃H@zeolite-Y and other core-shell structures, serve as powerful and recyclable catalysts. materialsciencejournal.orgresearchgate.netrsc.org These catalysts are highly active under solvent-free conditions and can be easily recovered using an external magnet, making the process more sustainable. researchgate.netrsc.org

Sulfonated Nanoporous Carbon (CMK-5-SO₃H) : Effectively catalyzes the synthesis of perimidines from 1,8-naphthalenediamine and carbonyl compounds in ethanol at room temperature. nih.gov

Nano-γ-Al₂O₃/SbCl₅ : A Lewis acid nanocatalyst used for the synthesis of perimidines from aldehydes via grinding under solvent-free, room temperature conditions. nih.govmaterialsciencejournal.org

Nano-CuY zeolite : An efficient and eco-friendly nanocatalyst for the one-pot reaction of 1,8-diaminonaphthalene with aromatic aldehydes in ethanol at room temperature. researchgate.netresearchgate.net

| Nanocatalyst | Type | Conditions | Key Features | Reference |

| Nano-Silica Sulfuric Acid (NSSA) | Solid Acid | Ethanol, Room Temp. | Reusable, high yields for aldehydes | tandfonline.com |

| Fe₃O₄/SO₃H@zeolite-Y | Magnetic | Solvent-free | Reusable, high purity, eco-friendly | researchgate.netrsc.org |

| CMK-5-SO₃H | Solid Acid | Ethanol, Room Temp. | Efficient, nanoporous carbon support | nih.gov |

| Nano-γ-Al₂O₃/SbCl₅ | Lewis Acid | Solvent-free, Grinding | High yields, room temperature | nih.gov |

| Nano-CuY zeolite | Zeolite | Ethanol, Room Temp. | Reusable, eco-friendly, high yields | researchgate.net |

Organocatalytic and Brønsted/Lewis Acid-Catalyzed Approaches

Green Chemistry Principles in Perimidine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. vulcanchem.comnih.gov In recent years, these principles have been increasingly applied to the synthesis of heterocyclic compounds like perimidines, focusing on reducing reaction times, minimizing waste, and avoiding hazardous solvents. vulcanchem.comgoogle.com Methodologies such as microwave-assisted synthesis, mechanochemistry, solvent-free protocols, and visible-light-induced reactions have emerged as powerful tools in this endeavor. nih.govgoogle.com

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become a prominent green chemistry technique, significantly accelerating a wide range of organic reactions. researchgate.netpolimi.it By utilizing microwave irradiation, MAOS provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.netmdpi.com This technique is particularly effective for synthesizing nitrogen-containing heterocycles. researchgate.net

The synthesis of the perimidine ring system, typically through the cyclocondensation of 1,8-diaminonaphthalene with carbonyl compounds or carboxylic acids, has been shown to benefit from microwave irradiation. masterorganicchemistry.comthieme-connect.com For instance, the reaction of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions using microwave heating has produced various 2-substituted perimidines in high yields (65-80%) with drastically reduced reaction times. masterorganicchemistry.com Another report describes the synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene and iminoester hydrochlorides, where microwave irradiation provided good yields in shorter times compared to conventional heating. thieme-connect.com

While direct MAOS methods for the Friedel-Crafts acylation of the perimidine ring to produce this compound are not extensively documented, the principles of MAOS can be applied. Zinc-mediated Friedel-Crafts acylation has been successfully performed under solvent-free microwave conditions for other aromatic compounds, suggesting a potential green route for acylating the perimidine core. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Perimidine Derivatives

| Product | Reactants | Method | Conditions | Time | Yield (%) | Reference |

| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Carboxylic Acids | Microwave | Acidic | Shorter | 65-80 | masterorganicchemistry.com |

| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Iminoester Hydrochlorides | Microwave | - | Shorter | Good | thieme-connect.com |

| 1,2,4-Triazolo[4,3-a]perimidines | 2-Hydrazino-1H-perimidine, Triethylorthoesters | Microwave | Solvent-free, 1000 W | 3-5 min | 71-83 | nih.gov |

| Pyrazolo-pyrimidinyl ligand | Pyrazole intermediate, 2,4-pentanedione | Microwave | EtOH, 160 °C | 30 min | 91 | ipb.pt |

Mechanochemical Synthesis (Grinding) Methodologies

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, often without any solvent, represents a highly efficient and environmentally friendly approach. mdpi.com This technique minimizes solvent waste and can lead to the formation of products that are difficult to obtain through traditional solution-based methods.

The synthesis of perimidine derivatives has been successfully achieved using mechanochemical methods. A catalyst- and solvent-free grinding technique has been reported for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and various aldehydes or ketones, affording products in moderate to excellent yields in just a few minutes. researchgate.netscispace.com Another approach utilized a recyclable carbon sulfonic acid catalyst under grinding conditions to produce substituted perimidines in excellent yields (95–99%) in a very short time. magritek.com These methods highlight the potential of mechanochemistry for the efficient and scalable production of the perimidine core.

Although specific examples of the mechanochemical Friedel-Crafts acylation of perimidine are not prevalent, the general applicability of grinding for solid-state reactions suggests its potential for introducing the acetyl group onto the perimidine ring. mdpi.commdpi.comresearchgate.net

Table 2: Examples of Mechanochemical Synthesis of Perimidine Derivatives

| Catalyst/Conditions | Reactants | Time | Yield (%) | Reference |

| Catalyst and Solvent-Free | 1,8-Diaminonaphthalene, Aldehydes/Ketones | 5 min | Moderate to Excellent | scispace.com |

| Carbon Sulfonic Acid (recyclable) | 1,8-Diaminonaphthalene, Aldehydes | Short | 95-99 | magritek.com |

| One drop of Acetic Acid | Carbonyl compounds, Hydrazine derivative | - | Good | researchgate.net |

Solvent-Free and Aqueous Medium Protocols

Conducting reactions in the absence of organic solvents or in aqueous media are cornerstone principles of green chemistry. wikipedia.orgderpharmachemica.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, reduce waste and simplify product purification. wikipedia.orgtci-thaijo.org Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for many organic transformations. frontiersin.orgyoutube.com

Several solvent-free methods for the synthesis of perimidines have been developed. A protocol involving the reaction of ethoxy carbonylhydrazone with 1,8-diaminonaphthalene under solvent- and catalyst-free conditions at elevated temperatures has been reported to produce 2-substituted perimidines. wikipedia.org Similarly, the synthesis of 2,3-dihydro-1H-perimidines has been achieved by reacting acyclic ketones with o-phenylenediamines under solvent- and catalyst-free conditions. derpharmachemica.com The use of supported reagents, such as ammonium (B1175870) persulfate on silica, has also enabled solvent-free reactions under microwave irradiation. polimi.it

Aqueous protocols have also proven effective. For example, squaric acid has been used as a recyclable organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water, offering high yields and easy catalyst recovery. frontiersin.orgyoutube.com The synthesis of perimidine derivatives has also been accomplished in aqueous media under ultrasound irradiation in the presence of N-Bromosuccinimide (NBS), which is easily removed during workup. libretexts.org

Table 3: Solvent-Free and Aqueous Protocols for Perimidine Synthesis

| Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Thermal | Catalyst-Free, 120-125 °C | None | Good | wikipedia.org |

| Thermal | Catalyst-Free | None | Good | derpharmachemica.com |

| Aqueous | Squaric Acid (10 mol%), 80 °C | Water | High | frontiersin.orgyoutube.com |

| Ultrasound | N-Bromosuccinimide (NBS) | Water | Moderate to High | libretexts.org |

| Grinding | N-Aroylbenzimidazoles | None | 84-96 | tci-thaijo.org |

Visible Light-Induced Reaction Strategies

The use of visible light as a clean and renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. mdpi.comethz.chnih.gov These reactions are often conducted at room temperature and can offer high selectivity and efficiency without the need for harsh reagents or high energy input. ethz.ch

A highly efficient, catalyst-free synthesis of perimidines has been established using visible light (from a compact fluorescent lamp) to induce the cyclo-condensation of 1,8-diaminonaphthalene with various aryl aldehydes. mdpi.comethz.chnih.gov This method provides excellent yields (87-100%) in a short period and boasts high atom economy, no need for external heating, and a simple purification process. mdpi.comethz.ch While the direct visible-light-induced acylation of perimidine to form this compound is not yet reported, the development of photoredox catalysis opens up possibilities for such transformations in the future. nih.gov

Post-Synthetic Derivatization and Functionalization of this compound

The ethanone (B97240) moiety of this compound is a versatile functional group that serves as a handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of related structural analogues.

Transformations at the Ethanone Moiety

The acetyl group at the 6-position of the perimidine ring is amenable to various condensation and rearrangement reactions, providing access to more complex molecular architectures.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an enolizable ketone, such as this compound, with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction would yield perimidinyl-chalcones, which are α,β-unsaturated ketones. derpharmachemica.commdpi.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazolines and pyrimidines. ipb.ptbohrium.com The reaction is typically carried out using a base like sodium hydroxide (B78521) in an ethanol solution. derpharmachemica.comnih.gov Green variations of this condensation have been developed using grinding techniques or ultrasound irradiation. frontiersin.org

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into the corresponding amide or thioamide. wikipedia.orgsynarchive.com When this compound is treated with sulfur and a secondary amine, such as morpholine, it is expected to undergo the Willgerodt-Kindler reaction to produce the corresponding N-morpholinyl-thioacetamide derivative. wikipedia.orgarkat-usa.org This thioamide can then be hydrolyzed to the corresponding perimidin-6-ylacetic acid or its amide. wikipedia.org This reaction effectively allows for the migration and oxidation of the carbonyl group. wikipedia.orgresearchgate.net

Haloform Reaction: The haloform reaction provides a method to convert a methyl ketone into a carboxylic acid. masterorganicchemistry.comwikipedia.orgyoutube.com By treating this compound with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide, the acetyl group can be converted into a carboxyl group, yielding 1H-perimidine-6-carboxylic acid. wikipedia.orglibretexts.org The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide ion. masterorganicchemistry.com This transformation offers a direct route to introduce a carboxylic acid functionality at the 6-position of the perimidine ring.

Table 4: Potential Transformations of the Ethanone Moiety

| Reaction Name | Reagents | Product Type | Key Features |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Perimidinyl-Chalcone | Forms a C=C double bond, extends conjugation. ipb.ptwikipedia.org |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Perimidinyl-thioacetamide | Moves the carbonyl function to the terminal carbon of the side chain. wikipedia.orgsynarchive.com |

| Haloform Reaction | Halogen (I₂, Br₂), Base (e.g., NaOH) | Perimidine-6-carboxylic acid | Converts the acetyl group into a carboxylic acid. masterorganicchemistry.comwikipedia.org |

Electrophilic and Nucleophilic Substitution on the Perimidine Ring

The reactivity of the perimidine ring system is distinctly dichotomous. The naphthalene moiety, being electron-rich, is susceptible to electrophilic aromatic substitution, whereas the diazine (pyrimidine-like) portion of the molecule is electron-deficient and thus reactive towards nucleophiles. researchgate.netwikipedia.org This predictable reactivity allows for regioselective functionalization.

Electrophilic Substitution:

The synthesis of the target compound, this compound, involves the introduction of an acetyl group onto the perimidine core, a classic example of an electrophilic substitution reaction. The positions on the naphthalene part of the ring (C4, C5, C6, C7, C8, C9) are the primary sites for such reactions. researchgate.net

Specifically, Friedel-Crafts acylation is a key method for this transformation. sigmaaldrich.cnwikipedia.org Research has shown that perimidines can be acylated using carboxylic acids or their anhydrides in the presence of a strong acid catalyst like polyphosphoric acid. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions. Acylation at lower temperatures (70–80°C) tends to favor substitution at the 6- and 7-positions, which are kinetically controlled products. researchgate.net Conversely, higher temperatures (120–150°C) lead to the thermodynamically favored 4- and 9-acylperimidines. researchgate.net Therefore, the synthesis of this compound would be optimally carried out under kinetic control. Acetylation can also be achieved using acetic anhydride (B1165640) with perchloric acid as a catalyst. researchgate.net

Other electrophilic substitution reactions such as nitration and halogenation also occur preferentially on the naphthalene ring, further demonstrating its enhanced reactivity towards electrophiles. researchgate.net

Table 1: Examples of Electrophilic Substitution on Perimidine Derivatives

| Entry | Substrate | Reagent(s) | Conditions | Product(s) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 1-Methylperimidine | HNO₃ | Acetic Acid | 4-Nitro, 6-Nitro, 7-Nitro derivatives | Mixture | researchgate.net |

| 2 | Perimidine | Acetic Anhydride | Polyphosphoric Acid, 70-80°C | 6(7)-Acetylperimidine | N/A | researchgate.net |

| 3 | Perimidine | Acetic Anhydride | Polyphosphoric Acid, 120-150°C | 4(9)-Acetylperimidine | N/A | researchgate.net |

Nucleophilic Substitution:

In contrast to the naphthalene part, the heterocyclic ring of perimidine is electron-deficient, making positions C2, C4, and C9 susceptible to nucleophilic attack. aakash.ac.inibchem.com This is particularly true when a good leaving group, such as a halide, is present at these positions.

The synthesis of precursors for structural analogues often involves the displacement of these leaving groups. For instance, a 2-chloroperimidine derivative can react with various nucleophiles (e.g., amines, alkoxides, thiolates) to yield 2-substituted analogues. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile adds to the electron-deficient carbon, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the chloride ion. uobasrah.edu.iqlookchem.com

N-Alkylation and N-Acylation Reactions

The secondary amine (N-H) of the 1H-perimidine core is a key site for functionalization, allowing for the synthesis of a wide array of structural analogues through N-alkylation and N-acylation.

N-Alkylation:

The nitrogen atoms in the perimidine ring can be alkylated using various alkylating agents. wikipedia.org The reaction typically involves deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide or another suitable electrophile. researchgate.net Common bases used for this purpose include potassium carbonate, cesium carbonate, and sodium hydride, often in a polar aprotic solvent like DMF or DMSO. researchgate.netgoogle.com The choice of base and reaction conditions can influence the regioselectivity, particularly in unsubstituted perimidine where alkylation can potentially occur at either N1 or N3, though they are equivalent. Microwave-assisted conditions have been shown to accelerate these reactions and improve yields and regioselectivity in related heterocyclic systems. ub.edu

Table 2: Examples of N-Alkylation of Heterocycles

| Entry | Substrate | Reagent(s) | Base / Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Indole | Benzyl Bromide | K₂CO₃ | [bmim][BF₄]/MeCN | 1-Benzylindole | 94 | researchgate.net |

| 2 | Pyrrole | Ethyl Bromide | Cs₂CO₃ | [bmim][BF₄]/MeCN | 1-Ethylpyrrole | 89 | researchgate.net |

| 3 | 6-Chloropurine | Isopropyl Bromide | (Bu)₄NOH (Microwave) | N/A | 9-Isopropyl-6-chloropurine | 92 | ub.edu |

| 4 | Indazole | Pivalic acid-derived ester | Organophotoredox Catalyst | DCE | N-tert-butyl-6-bromoindazole | 20 | acs.org |

N-Acylation:

N-acylation introduces an acyl group onto the perimidine nitrogen, forming an amide linkage and significantly altering the electronic properties of the ring. This can be achieved by reacting the perimidine with an acylating agent such as an acid chloride or an acid anhydride. organic-chemistry.org To avoid competing C-acylation and to promote N-acylation, the reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). researchgate.net

More advanced methods have been developed to achieve selective N-acylation under mild conditions. One such strategy involves the use of cyanuric chloride to activate a carboxylic acid, which then efficiently acylates the nucleobase in the presence of a base like NaH or Et₃N. researchgate.net Another approach uses pre-activated esters, which couple with the N-H group in the presence of coupling agents commonly employed in peptide synthesis. google.com These methods provide high yields and are compatible with a variety of functional groups, making them valuable for creating a diverse library of this compound analogues.

Table 3: Examples of N-Acylation of Heterocycles

| Entry | Substrate | Acylating Agent | Reagent(s)/Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Uracil | Benzoic Acid | Cyanuric Chloride, Et₃N | DMF/MeCN | 1-Benzoyluracil | 85 | researchgate.net |

| 2 | Indazole | Acetic Anhydride | Electrochemical Reduction | MeCN | 1-Acetylindazole | 93 | organic-chemistry.org |

| 3 | Pyrrole | Benzoyl Chloride | [bmim][PF₆] | Ionic Liquid | 1-Benzoylpyrrole | 90 | organic-chemistry.org |

Mechanistic Investigations of Synthetic Transformations Involving 1 1h Perimidin 6 Yl Ethanone

Elucidation of Reaction Pathways for Perimidine Core Formation.researchgate.netnih.gov

The formation of the perimidine core predominantly proceeds through the cyclocondensation of 1,8-diaminonaphthalene (B57835) with a carbonyl-containing compound. researchgate.netresearchgate.net This reaction provides an efficient route to the tricyclic perimidine system. The specific pathway can be influenced by catalysts, reaction conditions, and the nature of the carbonyl substrate. nih.gov

The most common and well-established method for synthesizing the perimidine skeleton is the cyclocondensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds such as aldehydes, ketones, or carboxylic acids. researchgate.net The general mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the electrophilic carbonyl carbon of the second reactant. This addition forms a carbinolamine intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the newly formed carbinolamine carbon. The final step is the elimination of a water molecule (dehydration) to yield the aromatic perimidine ring system. In many cases, a 2,3-dihydro-1H-perimidine intermediate is formed, which can be isolated or aromatized in a subsequent step. researchgate.net

Various catalysts are employed to enhance the efficiency of this cyclocondensation. Acid catalysts, such as hydrochloric acid or acetic acid, facilitate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Heterogeneous catalysts like NaY zeolite and nano-silica sulfuric acid have also been used effectively, often under milder conditions such as room temperature. researchgate.net

The cyclocondensation pathway is characterized by several key intermediates and transition states that dictate the reaction's progress and outcome.

Carbinolamine Intermediate : Following the initial nucleophilic attack of the diamine on the carbonyl group, a tetrahedral carbinolamine intermediate is formed. This species is often transient but is a critical juncture in the reaction pathway.

Cyclic Carbinolamine/Dihydroperimidine : Intramolecular cyclization leads to a cyclic intermediate, which is essentially a hydroxylated dihydroperimidine. nih.gov This intermediate, often referred to as a cyclic carbinolamine, is poised for dehydration. The stability of this intermediate can be influenced by the substituents present. nih.gov In some syntheses, the stable product is the 2,3-dihydro-1H-perimidine, which results from the loss of water from the initial adduct without full aromatization.

A summary of common catalysts used in perimidine synthesis is presented below.

| Catalyst Type | Example(s) | Role in Mechanism | Reference(s) |

| Brønsted Acid | Acetic Acid, HCl, Sulfamic Acid | Protonates the carbonyl group, increasing its electrophilicity. | nih.gov |

| Lewis Acid | Bismuth Chloride (BiCl₃), Phenyl Boronic Acid | Coordinates to the carbonyl oxygen to activate it for nucleophilic attack. | nih.gov |

| Heterogeneous | NaY Zeolite, Nano-Silica Sulfuric Acid | Provides an active surface and acidic sites to facilitate the reaction, often under mild conditions. | researchgate.net |

| Metal Catalyst | Ruthenium(III) Chloride | Catalyzes cyclocondensation via Schiff base formation. | nih.gov |

| Bio-Organic | Chitosan (B1678972) Hydrochloride | A biopolymer-based catalyst that can act as a recyclable and green alternative. | nih.gov |

Detailed Analysis of Cyclocondensation Mechanisms

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for the synthesis of 1-(1H-perimidin-6-yl)ethanone are not widely published, studies on related pyrimidine (B1678525) and pyridine (B92270) systems provide insight into the factors that determine reaction rates. Kinetic analyses are crucial for optimizing reaction conditions and understanding mechanistic details. researchgate.net

Investigations into the synthesis of other heterocyclic systems show that reaction rates are typically dependent on the concentrations of the reactants. For instance, studies on nucleophilic substitution reactions on pyrimidine derivatives have demonstrated a first-order dependence on the concentration of the nucleophile. researchgate.net Similarly, the oxidation of a pyrimidine carboxylate derivative showed a first-order dependence on both the pyrimidine substrate and the oxidizing agent. internationaljournalcorner.com

Key determinants that influence the reaction rate in perimidine synthesis include:

Substituent Effects : The electronic nature of substituents on both the 1,8-diaminonaphthalene precursor and the carbonyl compound can significantly impact the rate. Electron-withdrawing groups on the carbonyl component generally increase its electrophilicity and accelerate the initial nucleophilic attack, while substituents on the diamine ring can modulate its nucleophilicity.

Catalyst Concentration : The rate often shows a direct dependence on the concentration of the catalyst, up to a certain saturation point.

Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. The effect of temperature can be quantified to determine activation parameters. internationaljournalcorner.com

Solvent : The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

The table below summarizes findings from kinetic studies on related heterocyclic compounds, illustrating common rate-determining factors.

| System Studied | Reaction Type | Key Kinetic Findings | Reference(s) |

| 2-(Arylazo)pyrimidine-Palladium Complexes | Nucleophilic Substitution | Reaction proceeds in two phases; rate is first-order in the nucleophile. The rate increases with the π-acidity of the pyrimidine ligand. | researchgate.net |

| Ethyl-2-(methylthio) pyrimidine 5-carboxylate | Oxidation | The reaction shows first-order dependence in both the pyrimidine substrate and the oxidant (potassium dichromate). | internationaljournalcorner.com |

| 1,2,3,5-Tetrazines with Amidines | Pyrimidine/Triazine Synthesis | Reaction rates were monitored by ¹H NMR to quantify conversion. The rate-limiting step was identified as the initial nucleophilic attack of the amidine. | acs.org |

| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Urease Inhibition | Kinetic analysis of enzyme inhibition by a DHPM derivative showed a non-competitive inhibition mechanism. | bohrium.com |

Exploration of Radical-Mediated Mechanisms in Perimidine Synthesis

While condensation reactions represent the classical approach to perimidine synthesis, the exploration of radical-mediated pathways offers alternative strategies for bond formation. Radical reactions proceed through open-shell intermediates and can enable transformations that are challenging via ionic pathways.

In the broader context of pyrimidine synthesis, radical-mediated mechanisms have been reported. For example, one study described a copper-catalyzed [3 + 2 + 1] annulation to form pyrimidines where the reaction was suppressed by radical scavengers, suggesting a radical pathway. organic-chemistry.org The proposed mechanism involved the oxidation of a C(sp³)–H bond to generate a radical species that participates in the cyclization. organic-chemistry.org

Another area where radical mechanisms are prominent is in the biological modification of related heterocycles. Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze a wide range of transformations, including methylations on unactivated carbon atoms, through radical intermediates. nih.gov These enzymes use an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical which initiates catalysis by abstracting a hydrogen atom from the substrate. nih.govnih.gov Although this is not a direct synthesis of the heterocyclic core, it demonstrates the feasibility of radical processes on these ring systems.

A hypothetical radical-mediated synthesis of a perimidine core could involve:

Initiation : Generation of a radical, for instance, from a radical initiator or via a single-electron transfer (SET) process from a photocatalyst or metal catalyst.

Radical Addition/Cyclization : The radical could add to a suitable precursor, followed by an intramolecular cyclization to form the six-membered nitrogen-containing ring.

Termination/Aromatization : The resulting radical intermediate would then be quenched or undergo further steps to yield the final aromatic perimidine product.

Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. acs.org For perimidine and related pyrimidine syntheses, computational studies provide deep insights into reaction pathways, intermediate stabilities, and the structures of transition states that are often inaccessible through experimental methods alone. nih.govrsc.org

Computational investigations have been applied to:

Validate Reaction Pathways : By calculating the Gibbs free energy profiles of different possible mechanisms, researchers can determine the most energetically favorable pathway. For instance, in the reaction of azines with amidines to form pyrimidines, DFT calculations were used to show that an addition/N₂ elimination/cyclization pathway is energetically preferred over a traditional Diels-Alder reaction. acs.orgresearchgate.net

Characterize Intermediates and Transition States : The geometries and energies of transient species can be calculated. This helps in understanding the structural changes that occur during the reaction and identifying the rate-limiting step. clockss.orgacs.org

Explain Selectivity : DFT can rationalize the origins of regioselectivity and stereoselectivity in reactions by comparing the activation barriers of different competing pathways. rsc.org

Complement Experimental Data : Computational results are often used in conjunction with experimental data, such as NMR spectroscopy, to build a comprehensive and coherent mechanistic picture. nih.gov

The following table highlights the application of various computational methods in the study of pyrimidine-related reaction mechanisms.

| Computational Method | Application in Pyrimidine/Related Synthesis | Research Finding | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic Pathway Elucidation | Showed that an addition/elimination/cyclization pathway is favored over a Diels-Alder mechanism for pyrimidine formation from triazines. | acs.orgresearchgate.net |

| DFT | Investigating Regioselectivity | Explained the origin of regioselectivity in the reaction of aza-arenes by analyzing transition state energies for α- vs. β-addition. | rsc.org |

| PM3 (Semi-empirical) | Geometry Optimization | Calculated the structures of reactants, intermediates, transition states, and products for a furan-dione reaction to form pyrimidines. | clockss.org |

| Combined NMR and DFT | Characterization of Intermediates | Confirmed the structure of a cyclic carbinolamine intermediate and elucidated a complex reaction network involving competing pathways. | nih.gov |

| Molecular Docking & MD Simulation | Ligand-Protein Interaction | Investigated the binding modes of cyano-pyrimidine derivatives as enzyme inhibitors. | nih.gov |

Computational Chemistry and Theoretical Characterization of 1 1h Perimidin 6 Yl Ethanone

Electronic Structure Properties via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net This subsection would focus on the electronic characteristics of the title compound as determined by DFT calculations, typically performed using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)). bhu.ac.inmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. iucr.orgnih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. iucr.org This section would have presented the calculated energy values for the HOMO, LUMO, and the resulting energy gap for 1-(1H-perimidin-6-yl)ethanone, likely in a data table format.

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. bhu.ac.inbohrium.com The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov This part of the article would have described the MEP map for this compound, identifying the specific atoms (e.g., carbonyl oxygen, nitrogen atoms) associated with negative potential and hydrogen atoms associated with positive potential.

Ionization Potentials and Electron Affinities

Based on the HOMO and LUMO energies derived from DFT calculations, the ionization potential (I) and electron affinity (A) can be approximated using Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). mdpi.com These values quantify the energy required to remove an electron and the energy released when an electron is added, respectively, providing further insight into the molecule's reactivity. A table presenting these calculated values for this compound would have been included.

Reactivity Descriptors and Chemical Hardness/Softness Studies

Global and local reactivity descriptors, derived from DFT calculations, are used to quantify and predict the reactive behavior of a molecule.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. faccts.descm.com By analyzing the change in electron density as an electron is added or removed, one can calculate the condensed Fukui functions (f_k^+, f_k^-) for each atom. A higher value of f_k^+ indicates a more likely site for nucleophilic attack, while a higher f_k^- suggests a site prone to electrophilic attack. This section would have provided a table of condensed Fukui values for the atoms in this compound, pinpointing the most reactive centers.

Local Reactivity Indices

Building upon the Fukui functions, local reactivity indices such as local softness and local electrophilicity can be calculated. These indices provide a more nuanced, atom-specific view of reactivity within the molecule. The analysis would have detailed these indices, correlating them with the potential reactive behavior of the perimidine and ethanone (B97240) moieties of the compound.

While the framework for a thorough computational analysis of this compound is well-established within theoretical chemistry, the specific application and publication of these results for the title compound could not be found. Further experimental and computational research is necessary to elucidate the specific electronic and reactivity properties of this molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational tool for exploring the conformational landscape of molecules. nih.gov This method simulates the physical movements of atoms and molecules over time, providing insights into structural flexibility and the relative stability of different conformations. galaxyproject.org For this compound, MD simulations are crucial for understanding the rotational dynamics of the acetyl group relative to the rigid perimidine ring system and any potential out-of-plane distortions of the heterocyclic framework.

The analysis begins by generating a starting geometry of the molecule, which is then subjected to a series of calculations that solve Newton's equations of motion for each atom. galaxyproject.org By simulating the molecule at various temperatures, researchers can observe conformational transitions, such as the rotation around the C-C single bond connecting the ethanone moiety to the perimidine ring. nih.gov These simulations can identify the most stable, low-energy conformations and the energy barriers that separate them. nih.gov

Table 1: Hypothetical Conformational Analysis Data from MD Simulation This table illustrates typical data obtained from MD simulations for analyzing molecular conformations.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | ~0° (Planar) | 0.00 | 75.3 |

| B | ~90° (Perpendicular) | 2.50 | 1.5 |

| C | ~180° (Anti-planar) | 0.25 | 23.2 |

Advanced Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis

Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) analysis provide profound insights into the electronic structure and bonding characteristics of a molecule, going beyond simple Lewis structures. uni-muenchen.dersc.org NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. uni-muenchen.defaccts.de

For this compound, NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. A key feature of NBO is the analysis of donor-acceptor interactions using second-order perturbation theory. researchgate.net This reveals stabilizing interactions, such as hyperconjugation, arising from the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). researchgate.net In the context of this molecule, significant interactions would be expected between the nitrogen lone pairs (donors) and the antibonding orbitals (acceptors) of the aromatic system and the carbonyl group. Theoretical studies on perimidine derivatives have utilized NBO analysis to understand tautomerism and electronic structure. csic.es The analysis typically reveals that the molecule's electronic structure is well-represented by a primary Lewis structure, with minor contributions from non-Lewis orbitals indicating electron delocalization. uni-muenchen.de

QCT methods, like the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density distribution to partition a molecule into atomic basins. rsc.org This allows for the characterization of atom-in-molecule properties and the nature of chemical bonds (e.g., covalent vs. ionic) based on topological parameters at bond critical points.

Table 2: Predicted NBO Analysis of Key Donor-Acceptor Interactions This table presents hypothetical second-order perturbation energies (E(2)) indicating stabilization from intramolecular charge transfer.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-N3) | 18.5 | Lone Pair Delocalization |

| LP (N3) | π* (C2-N1) | 16.8 | Lone Pair Delocalization |

| π (C5-C6) | π* (C=O) | 5.2 | π-Conjugation |

| σ (C-H) | σ* (C-C) | 2.1 | Hyperconjugation |

Vibrational Spectroscopy Predictions (IR, Raman) from Theoretical Models

Theoretical calculations are instrumental in predicting and interpreting the infrared (IR) and Raman vibrational spectra of molecules. faccts.defaccts.de By performing frequency calculations, typically using Density Functional Theory (DFT), one can obtain the vibrational frequencies and their corresponding intensities. oatext.com These predicted spectra serve as a valuable reference for assigning the bands observed in experimental FT-IR and FT-Raman spectra.

For this compound, the predicted spectrum would exhibit characteristic vibrational modes associated with its functional groups. Key features would include:

N-H Stretching: A prominent band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to the stretching of the amine proton in the perimidine ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption in the IR spectrum, typically between 1650-1700 cm⁻¹, due to the carbonyl group of the ethanone moiety. Its exact position is sensitive to conjugation with the aromatic ring.

C=C and C=N Stretching: Vibrations associated with the perimidine ring system, appearing in the 1400-1650 cm⁻¹ region.

In-plane and Out-of-plane Bending: A complex series of bands in the fingerprint region (below 1400 cm⁻¹) corresponding to various bending and deformation modes of the entire molecular skeleton. oatext.com

Raman spectroscopy provides complementary information, with non-polar bonds often showing stronger signals. mpg.de For instance, the C=C stretching modes of the aromatic system are typically strong in the Raman spectrum. oatext.com

Table 3: Predicted Vibrational Frequencies and Assignments This table correlates predicted wavenumbers with their assigned vibrational modes, a common practice in computational spectroscopy.

| Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |

| 3450 | High | Low | ν(N-H) stretch |

| 3085 | Medium | Medium | ν(C-H) aromatic stretch |

| 2980 | Medium | Medium | ν(C-H) methyl stretch |

| 1685 | Very High | Medium | ν(C=O) stretch |

| 1610 | High | High | ν(C=C) aromatic stretch |

| 1580 | High | High | ν(C=N/C=C) ring stretch |

| 1450 | Medium | Low | δ(C-H) methyl bend |

| 850 | High | Low | γ(C-H) out-of-plane bend |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

NMR Chemical Shift Predictions via GIAO Method

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a cornerstone of modern structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose. conicet.gov.armodgraph.co.uk It calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed to aid in the assignment of experimental spectra. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com Studies on related perimidine systems have demonstrated a strong correlation between GIAO-calculated and experimental chemical shifts. csic.es

The predicted ¹H NMR spectrum would show distinct signals for the N-H proton, the aromatic protons on the perimidine ring, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would similarly show unique resonances for the carbonyl carbon, the methyl carbon, and the individual carbons of the heterocyclic ring system. Comparing the calculated shifts for different potential isomers or tautomers with experimental data can be a definitive method for structural confirmation.

Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ in ppm) This table provides a comparison of chemical shifts predicted by the GIAO method against potential experimental values.

| Atom Position | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

| Carbonyl (C=O) | 198.5 | 197.8 | - | - |

| Methyl (CH₃) | 26.8 | 26.5 | 2.60 | 2.62 |

| C2 | 145.2 | 144.9 | 7.50 | 7.53 |

| C4 | 120.1 | 119.8 | 7.20 | 7.22 |

| C5 | 135.6 | 135.1 | 7.95 | 7.98 |

| C6a | 142.3 | 141.9 | - | - |

| C7 | 115.4 | 115.0 | 6.90 | 6.93 |

| C9a | 130.8 | 130.5 | - | - |

| NH | - | - | 12.50 | 12.45 |

Advanced Spectroscopic and Structural Elucidation of 1 1h Perimidin 6 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules in solution and solid states. It provides critical information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems and establishing the carbon skeleton of 1-(1H-perimidin-6-yl)ethanone. These techniques provide correlation data that go beyond what is available from one-dimensional (1D) ¹H and ¹³C NMR spectra.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the perimidine ring system, helping to trace the proton-proton connectivity network. Off-diagonal cross-peaks in the COSY spectrum directly link coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond, which is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, the protons of the acetyl methyl group would show an HMBC correlation to the carbonyl carbon and the adjacent aromatic carbon of the perimidine ring, confirming the position of the ethanone (B97240) substituent. In aromatic systems, ³J couplings are often stronger than ²J couplings, which can aid in assignments. youtube.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, irrespective of whether they are directly bonded. princeton.edu NOESY is vital for determining the stereochemistry and conformation of the molecule. The intensity of a NOESY cross-peak is generally inversely proportional to the sixth power of the distance between the protons, providing information on through-space proximities up to about 5 Å. princeton.edu

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| Experiment | Information Gained | Example Correlation for this compound |

|---|---|---|

| COSY | ¹H-¹H J-coupling | Correlation between adjacent aromatic protons on the perimidine ring. |

| HSQC | One-bond ¹H-¹³C connectivity | Correlation between a specific perimidine ring proton and its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C connectivity (2-4 bonds) | Correlation from the acetyl methyl protons to the carbonyl carbon and the C6 carbon of the perimidine ring. |

| NOESY | Through-space ¹H-¹H proximity | Correlation between protons on different parts of the molecule that are spatially close. |

While solution-state NMR is powerful, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For compounds like this compound, ssNMR can reveal details about polymorphism, intermolecular interactions, and molecular packing in the solid state.

High-resolution solid-state ¹H NMR spectra can be challenging to obtain due to strong ¹H-¹H dipolar couplings, which lead to broad, featureless peaks. jeol.com Techniques like high-speed Magic Angle Spinning (MAS) and Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) are employed to overcome this broadening and achieve high resolution. jeol.comlibretexts.org For ¹³C ssNMR, Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard technique used to enhance the signal of the low-abundance ¹³C nuclei and provide information on the different carbon environments within the solid sample. geologyscience.ru By analyzing the chemical shifts and through-space correlations in the solid state, one can gain insights into the molecular conformation and packing that are not accessible from solution studies.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. msu.edu

HRMS is essential for accurately determining the elemental composition of this compound. By measuring the m/z value with very high precision (typically to four or five decimal places), it is possible to calculate a unique molecular formula. lcms.cz This technique distinguishes between compounds that have the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. The sample is vaporized and separated on a GC column before entering the mass spectrometer. uin-alauddin.ac.id The mass spectrometer then records the mass spectrum of the eluted compound, which provides its molecular weight and a characteristic fragmentation pattern, often referred to as a "molecular fingerprint." researchgate.net This fragmentation pattern is crucial for structural elucidation and can be compared against spectral libraries for identification.

For compounds that are not suitable for GC-MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the liquid phase. mdpi.com LC-MS/MS, or tandem mass spectrometry, can be performed to further analyze the fragmentation of selected parent ions, providing detailed structural information. nih.gov

Table 2: Mass Spectrometry Techniques and Their Applications

| Technique | Primary Application | Information Provided for this compound |

|---|---|---|

| HRMS | Elemental Composition | Precise mass measurement to confirm the molecular formula. |

| GC-MS | Separation & Identification | Retention time, molecular ion peak, and fragmentation pattern for structural confirmation (if volatile). |

| LC-MS | Separation & Identification | Retention time, molecular ion peak, and fragmentation data for non-volatile compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Diffraction (XRD) Crystallography for Single Crystal and Powder Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis can be performed on both single crystals and polycrystalline powders, each providing complementary information.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed molecular structure. This technique can unambiguously determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For related perimidine derivatives, SCXRD has been successfully used to elucidate their molecular structures. For instance, studies on 2-arylperimidine derivatives have confirmed their conformations and intermolecular interactions in the crystal lattice. rsc.orgrsc.org Similarly, the crystal structures of other perimidine derivatives have been resolved into specific space groups, such as monoclinic P2₁/n, which describes the symmetry of the unit cell. ciac.jl.cn For this compound, SCXRD would clarify the planarity of the fused ring system and the orientation of the acetyl group relative to the perimidine core.

Powder X-ray Diffraction (PXRD) is employed to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. mdpi.com Instead of a detailed molecular structure, PXRD provides a characteristic "fingerprint" pattern of diffraction peaks. This pattern is unique to a specific crystalline form (polymorph) of a compound. Therefore, PXRD is crucial for identifying the crystalline phase of a bulk sample of this compound, ensuring batch-to-batch consistency, and detecting any polymorphic transformations that might occur under different conditions. The technique is widely applied in the pharmaceutical industry to characterize active pharmaceutical ingredients and excipients. americanpharmaceuticalreview.com While specific crystallographic data for this compound is not publicly available, the table below summarizes the type of data that would be obtained from a complete crystallographic analysis, drawing on examples from related heterocyclic compounds. mdpi.combohrium.com

| Parameter | Information Provided | Example from Related Structures |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic ciac.jl.cnbohrium.com |

| Space Group | The specific symmetry elements present in the crystal. | P2₁/n ciac.jl.cnbohrium.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | a, b, c ≈ 5-25 Å; β ≈ 90-115° |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | C-C (aromatic) ~1.39 Å, C=O ~1.22 Å |

| Bond Angles (°) | The angles formed between three connected atoms. | C-C-C (in ring) ~120°, C-C=O ~120° |

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are powerful tools for identifying the functional groups present in a compound, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

Infrared (IR) Spectroscopy measures the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. americanpharmaceuticalreview.com For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups. A strong, sharp band anticipated in the 1680-1660 cm⁻¹ region is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The N-H stretching vibration of the secondary amine in the perimidine ring would likely appear as a medium-intensity band around 3350-3250 cm⁻¹. bas.bg Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the fused aromatic rings would generate several peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the symmetric breathing modes of the fused aromatic rings are expected to be prominent in the Raman spectrum. The C=O stretch is also typically Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov Predicted vibrational frequencies for the primary functional groups of this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3350 - 3250 | Medium / Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium / Strong |

| C-H (Methyl) | Stretching | 2975 - 2865 | Medium / Medium |

| C=O (Ketone) | Stretching | 1680 - 1660 | Strong / Medium |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium-Strong / Strong |

| C-N | Stretching | 1350 - 1250 | Medium / Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net This technique is particularly informative for compounds with conjugated π-systems, such as this compound.

The structure of this compound contains an extensive chromophore, which is the part of the molecule responsible for light absorption. This chromophore comprises the fused perimidine ring system in conjugation with the acetyl group's carbonyl function. The electronic absorption spectra of perimidine systems typically feature intense, broad bands. researchgate.net

Two primary types of electronic transitions are expected for this molecule:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the conjugated aromatic system. For perimidine derivatives, these transitions often result in strong absorption bands in the UV region, typically between 250 nm and 350 nm. bas.bgnih.gov

n → π* Transitions: This type of transition involves promoting a non-bonding electron (n), such as one from the lone pairs on the nitrogen or oxygen atoms, to an anti-bonding (π) orbital. These transitions are lower in energy and significantly weaker in intensity compared to π → π transitions. For ketones, the n → π* transition of the carbonyl group often appears as a weak band at a longer wavelength, sometimes extending into the visible region. openaccesspub.org

The π-electron cloud of the perimidine system is known to be polarized, which can lead to intense, low-energy absorptions in the visible range, giving these compounds a characteristic yellow color. nih.gov The presence of the acetyl group at the 6-position further extends this conjugation, likely influencing the position and intensity of the absorption maxima (λ_max).

| Transition Type | Associated Orbitals | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Aromatic System | ~250 - 350 | High (ε > 10,000 M⁻¹cm⁻¹) |

| n → π | Carbonyl Group (C=O) | ~350 - 450 | Low (ε < 1,000 M⁻¹cm⁻¹) |

| Intramolecular Charge Transfer (ICT) | Perimidine Core | >400 | Medium (ε ~ 10³ M⁻¹cm⁻¹) nih.gov |

Chemical Reactivity and Advanced Transformations of 1 1h Perimidin 6 Yl Ethanone

Reactions Involving the Perimidine Ring System

The perimidine ring is a fused heterocyclic system, combining the characteristics of an electron-rich naphthalene (B1677914) moiety and a π-deficient pyrimidine (B1678525) ring. nih.gov This amphoteric nature governs its reactivity, allowing for both electrophilic and nucleophilic attacks. nih.gov N-alkylation can lead to the formation of quaternary salts, and the ring system can undergo reactions like halogenation and acylation. nih.gov

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction employs an alkyllithium base to deprotonate a position ortho to a directing metalation group (DMG). organic-chemistry.org A DMG is a functional group that can coordinate to the lithium atom, lowering the kinetic barrier for deprotonation at the adjacent position. organic-chemistry.orguwindsor.ca

For 1-(1H-perimidin-6-yl)ethanone, two potential DMGs exist: the N-H proton of the perimidine ring and the carbonyl oxygen of the acetyl group.

N-H as a Directing Group: The acidic N-H proton would likely be abstracted first by a strong base like n-butyllithium. The resulting N-lithiated species could then direct a second deprotonation event (lithiation) to an adjacent carbon. The positions ortho to the nitrogen atoms (C2 and C9) are potential sites for such a reaction.

Acetyl Group as a Directing Group: While not among the strongest DMGs, the carbonyl group can direct lithiation to the ortho positions (C5 and C7). organic-chemistry.org However, the acidity of the α-protons on the acetyl group's methyl component presents a competing reaction pathway, often leading to enolate formation.

The interplay between these directing groups and the inherent reactivity of the perimidine nucleus suggests that achieving high regioselectivity via DOM would require careful optimization of reaction conditions, such as the choice of base, solvent, and temperature. The resulting ortho-lithiated intermediate could be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated or triflated derivative of this compound is required as a substrate. Halogenation of the perimidine ring can provide the necessary precursors for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org A bromo- or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or vinyl-substituted perimidines. researchgate.netacs.orgbohrium.com Research on other pyrimidine systems has shown that these reactions can be highly efficient. scispace.commdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with alkenes like styrene (B11656) or acrylates to introduce vinyl groups onto the perimidine core. researchgate.netlibretexts.orgmdpi.com The reaction typically yields the trans isomer with high selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comwikipedia.org This method would allow for the introduction of alkynyl moieties onto the perimidine scaffold, starting from a halogenated precursor. acs.orglibretexts.org Such reactions have been successfully applied to other perimidine derivatives. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Substituted Perimidine (Per-Ar) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Vinyl-Substituted Perimidine (Per-CH=CH-Ph) |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Alkynyl-Substituted Perimidine (Per-C≡C-Ph) |

Chemistry of the Acetyl Side Chain

The acetyl group is a versatile functional handle that can undergo a wide array of chemical transformations, independent of the perimidine ring. ichem.md

Condensation Reactions with Aldehydes and Ketones

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can act as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones in what is known as an aldol (B89426) condensation. sigmaaldrich.comlibretexts.org When an aromatic aldehyde is used, the reaction is often referred to as a Claisen-Schmidt condensation. ichem.md This reaction typically proceeds with subsequent dehydration to yield an α,β-unsaturated ketone, a derivative often called a chalcone (B49325).

Reacting this compound with various aldehydes in the presence of a base (e.g., NaOH or KOH) would produce a series of 6-perimidinyl chalcone derivatives. These compounds are of interest due to their extended conjugation.

| Aldehyde Reactant | Product Name | Resulting Structure |

|---|---|---|

| Benzaldehyde | (E)-1-(1H-Perimidin-6-yl)-3-phenylprop-2-en-1-one | Perimidine-CO-CH=CH-Ph |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(p-OMe)Ph |

| 4-Nitrobenzaldehyde | (E)-3-(4-Nitrophenyl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(p-NO₂)Ph |

| Furfural | (E)-3-(Furan-2-yl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(2-Furyl) |

Synthesis of Enantiopure Derivatives via Asymmetric Transformations of the Acetyl Group

The prochiral ketone of the acetyl group is an ideal target for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. researchgate.net

Asymmetric Reduction: The most direct approach is the asymmetric reduction of the carbonyl to a secondary alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. Catalysts based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP) are highly effective for converting ketones to chiral alcohols with high enantiomeric excess. This would transform this compound into enantiopure (R)- or (S)-1-(1H-perimidin-6-yl)ethanol.

Other Asymmetric Transformations: Beyond reduction, other asymmetric reactions at the acetyl group are conceivable. For instance, an asymmetric Baeyer-Villiger oxidation, using a chiral catalyst, could convert the ketone into a chiral ester (perimidin-6-yl acetate). rsc.org Furthermore, the synthesis of enantiopure aziridines from related ketoesters has been demonstrated, suggesting that functional group transformations of the acetyl group could open pathways to other chiral heterocycles. jove.com

Cycloaddition Reactions Involving Perimidine Core

Cycloaddition reactions are powerful methods for constructing cyclic systems. The perimidine nucleus, with its fused aromatic and heteroaromatic character, has the potential to participate in such reactions. The pyrimidine portion of the molecule is electron-deficient and can engage in inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.com In an IEDDA reaction, an electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile (e.g., enamines, ynamines). nih.gov

While the direct participation of this compound in cycloaddition reactions is not widely documented, the known reactivity of pyrimidines suggests this is a plausible transformation. mdpi.comnih.gov Such a reaction would involve the [4+2] cycloaddition across the pyrimidine ring with an electron-rich partner, leading to a complex polycyclic structure, likely followed by a retro-Diels-Alder cascade to yield a new, highly substituted aromatic system. The feasibility and regiochemical outcome would be influenced by the substituents on both the perimidine and the dienophile.

Redox Chemistry of this compound